molecular formula C14H14Cl2N2OS B2914484 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine CAS No. 560998-17-6

4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Cat. No. B2914484
CAS RN: 560998-17-6
M. Wt: 329.24
InChI Key: CVTSHTKLJHDAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine, also known as DTT, is a chemical compound that has been extensively used in scientific research. It is a thiazole-based compound that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to act by modulating various cellular pathways. 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has also been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has been shown to modulate various cellular processes, including cell proliferation, DNA replication, and repair.

Advantages and Limitations for Lab Experiments

4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is a potent and selective inhibitor of topoisomerase II, making it a valuable tool for studying DNA replication and repair. 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is also relatively stable and can be easily synthesized in high yields. However, 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has some limitations for lab experiments. It has been shown to be toxic to some cell lines at high concentrations, making it difficult to use in some experiments. Additionally, 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has a short half-life in vivo, making it difficult to use in animal studies.

Future Directions

There are several future directions for the study of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine. One area of research is the development of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine-based cancer therapies. 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the development of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine-based anti-inflammatory therapies. 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has been shown to have anti-inflammatory properties, and further research is needed to determine its potential as a therapeutic agent for various inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine and its effects on various cellular pathways.

Synthesis Methods

The synthesis of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-methyltetrahydrofuran-3-one in the presence of a base. The reaction yields 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine as a white crystalline solid with a purity of over 95%. The synthesis method has been optimized to produce high yields of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine with minimal impurities.

Scientific Research Applications

4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has been extensively used in scientific research due to its unique properties. It has been shown to have potent antitumor activity, making it a promising candidate for cancer therapy. 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has been used as a tool in biochemical and physiological studies due to its ability to modulate various cellular processes.

properties

IUPAC Name

4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c15-9-3-4-11(12(16)6-9)13-8-20-14(18-13)17-7-10-2-1-5-19-10/h3-4,6,8,10H,1-2,5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTSHTKLJHDAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine

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